

Early Clinical Development and Findings for LEO 29102: A Technical Overview

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Compound of Interest

Compound Name: LEO 29102

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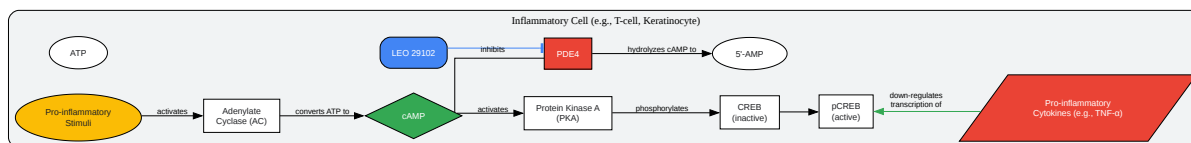
Introduction

LEO 29102 is a novel soft-drug inhibitor of phosphodiesterase 4 (PDE4) developed for the topical treatment of atopic dermatitis (AD).[1][2][3] The design of **LEO 29102** as a "soft drug" aims to provide potent local activity in the skin with minimal systemic exposure, thereby reducing the risk of side effects commonly associated with systemic PDE4 inhibitors.[1][3][4] This technical guide provides an in-depth summary of the early clinical development and key findings for **LEO 29102**, focusing on its mechanism of action, preclinical data, and phase 2 clinical trial results.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, particularly within immune and epithelial cells.[5] It hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn down-regulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α).[6] **LEO 29102** is a potent and selective inhibitor of PDE4, with demonstrated selectivity for the PDE4D isoform.[5] By increasing cAMP levels in skin cells, **LEO 29102** exerts its anti-inflammatory effects, making it a targeted therapy for inflammatory skin conditions like atopic dermatitis.[5][6]

Signaling Pathway



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Caption: PDE4 Inhibition Pathway by **LEO 29102**.

Preclinical Findings

In Vivo Efficacy

LEO 29102 demonstrated significant efficacy in a topical allergic contact dermatitis model in mice.[1] The compound showed a dose-dependent inhibition of TNF-α in the inflamed tissue.

Table 1: Dose-Dependent Inhibition of TNF-α by **LEO 29102** in a Mouse Model

| Treatment Group | Dose (mg) | TNF-α Inhibition (%) |
|---------------------------|-----------|----------------------|
| LEO 29102 | 0.001 | 33 |
| LEO 29102 | 0.01 | 91 |
| LEO 29102 | 0.1 | 100 |
| Betamethasone 17-valerate | 0.003 | 75 |

Data sourced from the Journal of Medicinal Chemistry.[1]

Experimental Protocol: Topical Allergic Contact Dermatitis Mouse Model

While the specific, detailed protocol for the study is not publicly available, a general methodology for such a model involves:

- Sensitization: A sensitizing agent (e.g., a hapten like oxazolone or dinitrochlorobenzene) is applied to a shaved area of the mouse's skin (e.g., the abdomen).
- Challenge: After a period of time (typically 5-7 days) to allow for an immune response to develop, the same agent is applied to a different skin site (e.g., the ear) to elicit a local inflammatory reaction.
- Treatment: **LEO 29102**, a vehicle control, and a positive control (like betamethasone) are applied topically to the challenged area.
- Evaluation: The inflammatory response is assessed by measuring parameters such as ear swelling (edema).
- Biomarker Analysis: Tissue samples from the challenged area are collected to measure the levels of inflammatory mediators, such as TNF- α , typically using methods like ELISA or qPCR.

Early Clinical Development: Phase 1 and 2 Findings

LEO 29102 has undergone phase 1 and phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in human subjects.

Phase 1: Pharmacokinetics and Safety

A dose-escalation study was conducted in healthy volunteers where the treated body surface area (BSA) was increased. The study demonstrated very low systemic levels of the active compound, supporting the "soft-drug" concept.^[1] No cases of emesis, a common side effect of systemic PDE4 inhibitors, were observed.^[1]

Table 2: Systemic Pharmacokinetic Parameters of **LEO 29102** After Single Doses of 2.5 mg/g Cream

| Body Surface Area (BSA) Dosed (%) | Geometric Mean Cmax (ng/mL) | Geometric Mean AUC0– 48h (ng·h/mL) |
|--------------------------------------|--------------------------------|---------------------------------------|
| 7 | 0.279 | 5.45 |
| 14 | 0.754 | 14.9 |
| 30 | 2.39 | 49.2 |
| 53 | 5.07 | 100 |

Data represents geometric means for n=6 subjects per group. Cmax and AUC values increased more than proportionally with the dose (BSA).[\[1\]](#)

Phase 2: Proof-of-Concept and Dose-Finding Study (NCT01037881)

A phase 2, randomized, double-blind, vehicle- and active-controlled study was conducted to evaluate the efficacy and safety of **LEO 29102** cream in patients with mild to moderate atopic dermatitis.[\[7\]](#)[\[8\]](#) The study compared five different strengths of **LEO 29102** cream with a vehicle and an active comparator (Elidel® cream, 10 mg/g pimecrolimus) over a 4-week treatment period with twice-daily application.[\[7\]](#)[\[8\]](#)

The primary efficacy endpoint was the absolute change in the Eczema Area and Severity Index (EASI) on the trunk and limbs from baseline to the end of treatment.[\[8\]](#) The study showed a dose-dependent effect of **LEO 29102**.[\[8\]](#)

Table 3: Percentage of Responders (IGA "clear" or "almost clear") at End of Treatment (4 Weeks)

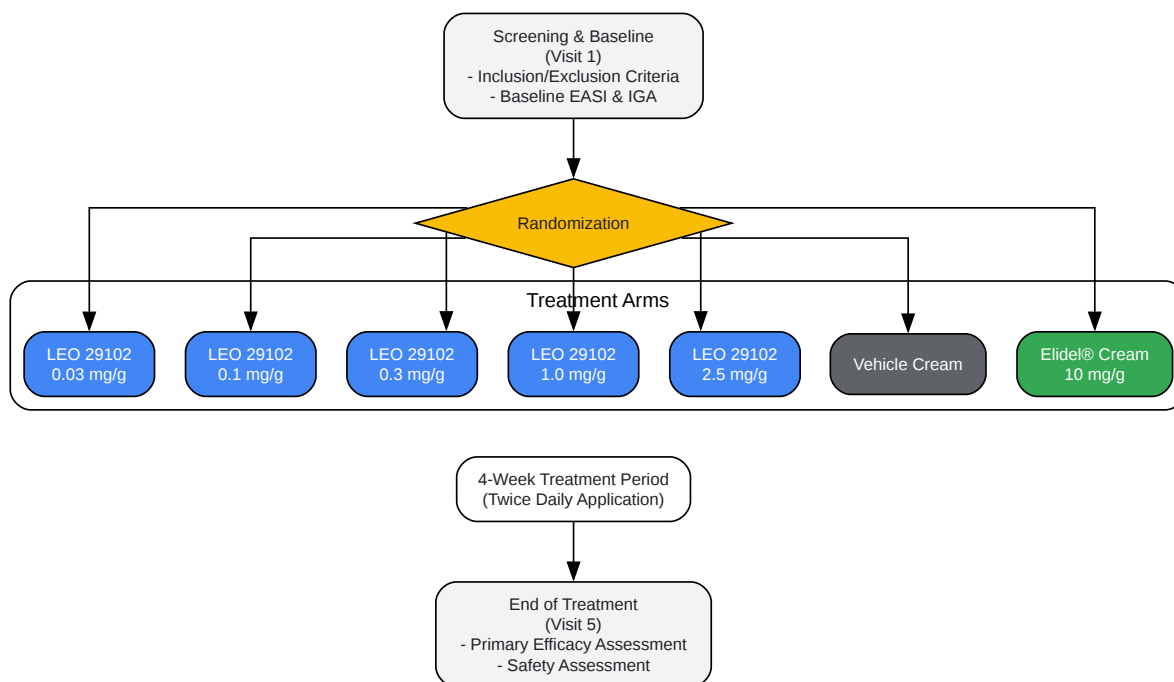
| Treatment Group | Percentage of Responders (%) |
|---------------------|------------------------------|
| Vehicle | 24.0 |
| LEO 29102 0.03 mg/g | 8.3 |
| LEO 29102 0.1 mg/g | 20.0 |
| LEO 29102 0.3 mg/g | 36.0 |
| LEO 29102 1.0 mg/g | 34.5 |
| LEO 29102 2.5 mg/g | 43.3 |
| Elidel® 10 mg/g | 48.0 |

Data sourced from the Clinical Study Report Synopsis.[8]

A logistic regression analysis demonstrated a statistically significant dose-response relationship for **LEO 29102** ($p=0.01$).[8] The three highest strengths (0.3 mg/g, 1.0 mg/g, and 2.5 mg/g) were found to be more efficacious than the lower strengths.[8] Furthermore, a dose-dependent statistically significant effect was observed for the patient's assessment of pruritus and overall disease severity.[8]

In the treatment phase, 34 subjects reported 42 adverse drug reactions (ADRs). The frequency of ADRs ranged from 4.0% in the **LEO 29102** 0.3 mg/g group to 29.2% in the **LEO 29102** 0.03 mg/g group.[8] The most commonly reported ADR was atopic dermatitis.[8]

Experimental Workflow: Phase 2 Clinical Trial (NCT01037881)



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